molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Cat. No.: B179196
CAS No.: 134697-64-6
M. Wt: 201.31 g/mol
InChI Key: PLWMBYBVKVUTBR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] is an organic compound with the molecular formula C14H19N It is characterized by a spirocyclic structure, where a naphthalene ring is fused to a piperidine ring

Preparation Methods

The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of naphthalene derivatives with piperidine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces saturated hydrocarbons.

Scientific Research Applications

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, where its structural properties impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] include other spirocyclic compounds such as 3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione and 3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]. These compounds share the spirocyclic motif but differ in the specific rings involved and their chemical properties.

    3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione:

    3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]: This compound features a benzofuran ring instead of a naphthalene ring, leading to variations in its chemical behavior and uses.

The uniqueness of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMBYBVKVUTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1′-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] 17a (1.7 g, 5.8 mmol), 10% Pd/C (1 g), and ammonium formate (4.8 g, 76 mmol) in MeOH (50 ml) was stirred under N2 for 24 hours. The mixture was filtered through Celite, and the filtrate was concentrated. The filtrate was dissolved in CH2Cl2, washed with diluted NaOH, and the aqueous phase was re-extracted with CH2Cl2. The combined organic phase was dried (Na2SO4) and concentrated to give 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] 17b. LC-MS: m/e=202.1 (M+H). Rt=1.61 min. 1H-NMR (500 MHz, CDCl3): 9.74 (s, 2H), 7.58 (d, J=7.9, 1H), 7.22 (t, J=7.8, 1H), 7.14 (t, J=7.9, 1H), 7.08 (d, J=8.0, 1H), 3.47 (d, J=12.4, 2H), 3.22-3.18 (m, 2H), 2.88 (t, J=4.9, 2H), 2.81 (t, J=6.2, H), 2.60 (td, 2H), 1.93-1.89 (m, 2H), 1.83-1.77 (m, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 2
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 3
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 4
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 5
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 6
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

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